3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol
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Overview
Description
3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol is an organosilicon compound characterized by the presence of a silyl group attached to a heptynol backbone. This compound is notable for its unique structural features, which include a phenyl group bonded to silicon and a terminal alkyne group. Organosilicon compounds like this one are widely studied due to their diverse applications in organic synthesis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol typically involves the reaction of a silylating agent with a suitable alkyne precursor. One common method is the hydrosilylation of an alkyne with a dimethyl(phenyl)silane derivative under the influence of a catalyst such as platinum or rhodium. The reaction conditions often include an inert atmosphere, moderate temperatures, and the use of solvents like toluene or hexane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, and other mild oxidizing agents.
Reduction: Hydrogen gas with Pd/C or Lindlar’s catalyst.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted organosilicon compounds.
Scientific Research Applications
3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in the development of silicon-based biomolecules and drug delivery systems.
Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol involves its interaction with various molecular targets. The silyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the compound’s alkyne and hydroxyl groups can participate in various organic transformations, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
3-[Dimethyl(phenyl)silyl]propan-1-ol: Similar structure but with a propanol backbone.
3-[Dimethyl(phenyl)silyl]butanoate: Contains a butanoate group instead of a heptynol backbone.
Uniqueness
3-[Dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol is unique due to its combination of a silyl group, a phenyl group, and a terminal alkyne. This structural arrangement provides distinct reactivity and stability, making it valuable in various synthetic applications .
Properties
CAS No. |
918139-14-7 |
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Molecular Formula |
C17H26OSi |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
3-[dimethyl(phenyl)silyl]-6,6-dimethylhept-4-yn-3-ol |
InChI |
InChI=1S/C17H26OSi/c1-7-17(18,14-13-16(2,3)4)19(5,6)15-11-9-8-10-12-15/h8-12,18H,7H2,1-6H3 |
InChI Key |
PZXDHZMIMQNSFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC(C)(C)C)(O)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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